3-(3,5-Dimethylphenyl)benzaldehyde
Overview
Description
3-(3,5-Dimethylphenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C15H14O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3,5-dimethylphenyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3,5-Dimethylphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 3,5-dimethylbenzene (mesitylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Suzuki-Miyaura coupling reaction, where 3,5-dimethylphenylboronic acid is coupled with benzaldehyde in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale Friedel-Crafts acylation processes. The reaction is optimized for high yield and purity, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid, sulfonation with concentrated sulfuric acid, and halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(3,5-Dimethylphenyl)benzoic acid.
Reduction: 3-(3,5-Dimethylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,5-Dimethylphenyl)benzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)benzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. These intermediates can further undergo transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzaldehyde: A simpler aldehyde with similar reactivity but lacking the additional phenyl group.
Benzaldehyde: The parent compound, which is less sterically hindered and more reactive in certain reactions.
4-(3,5-Dimethylphenyl)benzaldehyde: A positional isomer with different substitution patterns on the aromatic ring.
Uniqueness
3-(3,5-Dimethylphenyl)benzaldehyde is unique due to the presence of both the 3,5-dimethylphenyl group and the benzaldehyde moiety. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which influence its reactivity and applications.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZFFXFTXKCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374412 | |
Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-47-0 | |
Record name | 3-(3,5-dimethylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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